molecular formula C5H6O3 B131464 5-hydroxy-4-methylfuran-2(5H)-one CAS No. 40834-42-2

5-hydroxy-4-methylfuran-2(5H)-one

Cat. No.: B131464
CAS No.: 40834-42-2
M. Wt: 114.1 g/mol
InChI Key: XRNPHZPFAWLRNJ-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methylfuran-2(5H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring with a hydroxyl group at the 5-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of furan using oxone as the sole oxidant in water as a solvent has been reported to be an efficient and scalable method . Another method involves the condensation of diethyl oxalate with propanal in the presence of bases such as potassium carbonate (K2CO3) or stronger bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) .

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of biomass-derived furfural. This process uses catalysts such as titanium silicalite-1 (TS-1) to achieve high yields under mild conditions . The scalability and efficiency of this method make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methylfuran-2(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The electrophilic carbon attached to the hydroxyl group makes it reactive under mild conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include industrial chemicals like maleic acid, gamma-butyrolactone, 1,4-butanediol, tetrahydrofuran, and 2-pyrrolidone .

Scientific Research Applications

5-Hydroxy-4-methylfuran-2(5H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-hydroxy-3-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNPHZPFAWLRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961251
Record name 5-Hydroxy-4-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40834-42-2
Record name 5-Hydroxy-4-methyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40834-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(5H)-Furanone, 5-hydroxy-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-4-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key applications of 5-hydroxy-4-methylfuran-2(5H)-one in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing complex molecules. For instance, it acts as a key starting material in the preparation of cis-retinoic acid. [] This synthesis involves coupling the furanone derivative with a C15-triarylphosphonium salt followed by isomerization to yield cis-retinoic acid. [] Additionally, this compound plays a crucial role in the synthesis of isotopically labeled retinoids, including retinol and retinoic acid, which are essential for studying biological processes. []

Q2: Can this compound be modified to achieve specific stereochemical outcomes in synthesis?

A2: Yes, this compound exhibits potential for stereoselective transformations. Research shows that lipase R can catalyze the esterification of this compound with high enantioselectivity, producing (−)-(5R)-5-acetoxy-4-methyl-2(5H)-furanone with 99% enantiomeric excess. [] This finding highlights the possibility of employing enzymatic methods to achieve desired stereochemical outcomes when utilizing this compound in synthetic pathways.

Q3: Are there any studies on halogenated derivatives of this compound?

A3: Yes, research has explored the synthesis of chlorinated derivatives of this compound. [, ] While specific details regarding these derivatives are limited in the provided abstracts, their synthesis suggests potential applications in various fields. Further investigation into the properties and applications of these chlorinated derivatives could reveal valuable insights.

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